molecular formula C12H10O5 B14442605 1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy- CAS No. 77936-59-5

1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy-

Cat. No.: B14442605
CAS No.: 77936-59-5
M. Wt: 234.20 g/mol
InChI Key: AVSMQYWZSLYNOD-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy- is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities. These compounds are characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring. The addition of hydroxyl and methoxy groups enhances the compound’s chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-naphthoquinone derivatives, including 1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy-, typically involves the oxidation of naphthalene derivatives. Common reagents used in these reactions include chromium trioxide, potassium permanganate, and nitric acid . The reaction conditions often require controlled temperatures and acidic or basic environments to facilitate the oxidation process.

Industrial Production Methods

Industrial production of 1,4-naphthoquinone derivatives involves large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinones and hydroquinones, which have significant biological and industrial applications .

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy- involves its redox-cycling properties. The compound can generate reactive oxygen species, such as superoxide anions and hydrogen peroxide, which induce oxidative stress in cells. This oxidative stress can lead to various cellular outcomes, including apoptosis, necrosis, and altered signal transduction pathways . The molecular targets include mitochondrial enzymes and other redox-sensitive proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy- is unique due to its specific substitution pattern, which enhances its redox-cycling ability and biological activities. The presence of both hydroxyl and methoxy groups provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications .

Properties

CAS No.

77936-59-5

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

5-hydroxy-2,3-dimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C12H10O5/c1-16-11-9(14)6-4-3-5-7(13)8(6)10(15)12(11)17-2/h3-5,13H,1-2H3

InChI Key

AVSMQYWZSLYNOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=C(C1=O)C=CC=C2O)OC

Origin of Product

United States

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